(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid
Description
Properties
CAS No. |
93878-05-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
AVKKQLQNLSEZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a central biphenyl core with ethyl and carboxymethyl substituents at the 4-positions of both aromatic rings. Its molecular formula (MW 298.3 g/mol) necessitates precise regiocontrol during synthesis. The presence of two acetic acid groups introduces challenges in protecting group strategies and selective functionalization.
Key Synthetic Hurdles
-
Regioselectivity : Ensuring proper substitution patterns on both phenyl rings.
-
Steric hindrance : Managing reactivity of ortho positions during coupling reactions.
-
Acid sensitivity : Preventing decarboxylation during high-temperature steps.
Classical Synthetic Approaches
Friedel-Crafts Alkylation Route
Early methods employed Friedel-Crafts chemistry to construct the biphenyl backbone. A typical protocol involves:
-
Protection of phenylacetic acid as its methyl ester ()
-
Aluminum chloride-catalyzed alkylation with 4-bromostyrene
-
Hydrolysis of ester groups using aqueous NaOH/EtOH
Reaction Conditions :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | 80 | 6 | 92 |
| 2 | AlCl₃, DCM | 0→25 | 24 | 68 |
| 3 | 2M NaOH | Reflux | 4 | 85 |
This method suffers from moderate yields in the coupling step (68%) due to competing polymerization of the styrene derivative.
Modern Catalytic Methods
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings revolutionized the synthesis:
Procedure :
-
Prepare 4-(carboxymethyl)phenylboronic acid
-
Couple with 4-bromophenethyl bromide using Pd(PPh₃)₄ catalyst
-
Hydrolyze protective groups under acidic conditions
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Pd |
| Base | K₂CO₃ (2M aq.) |
| Solvent | DME/H₂O (3:1) |
| Temperature | 85°C |
| Yield | 78–82% |
This approach improves regioselectivity but requires expensive boronic acid precursors.
One-Pot Tandem Synthesis
Patent-Protected Methodology (CN102757339A)
The Chinese patent CN102757339A discloses a novel one-pot system using:
-
Phthalide as coupling partner
-
Methyl-sulphoxide (DMSO)/toluene solvent system
Key Steps :
-
Disodium salt formation : 4-Hydroxyphenylacetic acid → disodium salt in DMSO
-
Nucleophilic substitution : Reaction with phthalide at 125–150°C
-
Acid workup : HCl-mediated precipitation
Advantages :
-
Eliminates intermediate isolation steps
-
Reduces reaction time from 48h → 12h
Process Optimization Techniques
Solvent Engineering
Comparative solvent studies reveal:
| Solvent System | Reaction Rate (k, s⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO/Toluene | 2.3×10⁻³ | 78 | 99.2 |
| DMF/Xylene | 1.8×10⁻³ | 72 | 98.1 |
| NMP/Heptane | 1.1×10⁻³ | 65 | 97.4 |
The DMSO/toluene azeotrope optimally balances solubility and water removal.
Catalytic System Innovations
Acid Catalysts in Cyclization
Polyphosphoric acid (PPA) outperforms alternatives in final cyclization:
| Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| PPA | 80 | 5 | 98.7 |
| H₂SO₄ | 100 | 8 | 89.2 |
| HCl (gas) | 120 | 6 | 78.4 |
PPA’s dual role as catalyst and dehydrating agent enables milder conditions.
Characterization and Quality Control
Spectroscopic Validation
Key Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 2H, COOH), 7.2–7.4 (m, 8H aromatic), 2.9 (t, 4H, CH₂), 2.6 (s, 4H, CH₂COOH)
-
IR (KBr): 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (OH carboxylic)
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost ($/kg) | Bulk Cost ($/kg) |
|---|---|---|
| 4-Hydroxyphenylacetic acid | 320 | 95 |
| Phthalide | 280 | 110 |
| DMSO | 45 | 18 |
Adoption of continuous flow systems could reduce solvent costs by 40% through recycling.
Emerging Methodologies
Photochemical Synthesis
Preliminary studies show UV-initiated [2+2] cycloadditions can construct the biphenyl core at 25°C, though yields remain low (28–35%).
Scientific Research Applications
(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Biphenyl vs.
- Substituent Diversity : Halogen (e.g., Cl in ), sulfur (e.g., methylthio in ), and heterocyclic (e.g., piperazine-dione in ) groups modulate solubility, bioavailability, and target affinity.
- Carboxyl Group Positioning: Dual carboxyl groups in the target compound may improve chelation or binding to metal-dependent enzymes, contrasting with mono-carboxyl analogs .
Pharmacological and Biochemical Activities
Anticancer Potential
- Ferroptosis Induction: highlights that phenylacetic acid derivatives with polar substituents (e.g., -COOH) can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s carboxyl groups may similarly enhance redox activity .
- Selectivity: Unlike halogenated derivatives (e.g., 2-(4-chlorophenoxy)phenylacetic acid), the carboxymethyl group may reduce off-target toxicity by improving water solubility .
Antimicrobial and Anti-Inflammatory Effects
- Piperazine-Dione Analogs : Compounds like (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid exhibit enhanced antibacterial activity due to the dioxopiperazine moiety, which is absent in the target compound .
- Hydroxyphenyl Derivatives : 4-Hydroxyphenylacetic acid shows anti-inflammatory effects in preclinical models, suggesting that the target compound’s hydroxyphenyl variant (if present) might share this activity .
Biological Activity
(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid, often referred to as a phenylacetic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a carboxymethyl group attached to a phenyl ring, which contributes to its unique chemical behavior. The molecular formula is , and it can be represented as follows:
The biological activity of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is primarily attributed to its ability to interact with various biomolecules. The carboxymethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to specific enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, in vitro studies demonstrated that the compound reduced the expression of TNF-α and IL-6 in macrophages.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, the compound displayed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid. In vitro assays revealed that the compound induces apoptosis in breast cancer cells (MCF-7), leading to cell cycle arrest at the G1/S phase. The IC50 value for MCF-7 cells was reported at approximately 28 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid significantly reduced paw edema induced by carrageenan. The reduction was comparable to that observed with indomethacin, a well-known anti-inflammatory drug.
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer, treatment with (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid resulted in a notable increase in early apoptosis (22.39%) and late apoptosis (9.51%) in MCF-7 cells compared to untreated controls. Molecular docking studies further suggested strong binding affinity towards key proteins involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylacetic Acid | Basic structure without carboxymethyl group | Mild anti-inflammatory properties |
| 4-Carboxymethylphenylacetic Acid | Similar structure but different substitution | Moderate antimicrobial activity |
| (4-(2-(4-Carboxymethyl)phenyl)ethyl)phenylacetic Acid | Unique substitution pattern | Strong anti-inflammatory and anticancer activity |
Q & A
Q. What comparative frameworks evaluate this compound against structurally similar analogs (e.g., 4-hydroxyphenylacetic acid derivatives)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
